N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds is detailed in the papers. For example, novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles were synthesized through a cyclocondensation reaction between 2-guanidinobenzimidazole and various heteroaromatic aldehydes . Similarly, N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides were synthesized and used as precursors in heterocyclic synthesis, demonstrating the potential synthetic routes that could be applied to the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and spectroscopy. For instance, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . Similarly, the crystal and molecular structure of a 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride was determined by X-ray diffraction . These studies provide a framework for analyzing the molecular structure of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide.
Chemical Reactions Analysis
The papers discuss the reactivity of related compounds, which can shed light on the chemical reactions that N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide might undergo. For example, the presence of fluorine atoms in N-benzoyl β,β-difluoroenamides confers unique electrophilic reactivity, leading to nucleophilic vinylic substitution reactions . This suggests that the triazine moiety in the target compound may also influence its reactivity in a similar manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using various computational methods. Density functional theory (DFT) calculations were used to determine the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel benzamide compound . These computational approaches can be applied to predict the properties of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide, providing insights into its stability, reactivity, and potential applications.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide involves innovative approaches to enhance the efficiency of chemical reactions. For instance, Kunishima et al. (1999) reported on the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, which is a condensing agent leading to the formation of amides and esters under practical conditions. This synthesis represents a broader category of chemical reactions that leverage the unique properties of triazine derivatives for creating complex organic compounds (Kunishima et al., 1999).
Applications in Medicinal Chemistry
In the realm of medicinal chemistry, the structural motifs similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide have been incorporated into compounds showing promise as therapeutic agents. For example, Bodige et al. (2020) synthesized novel carboxamide derivatives with potential antitubercular and antibacterial activities, indicating the versatility of triazine-based compounds in drug development. These findings underscore the potential of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide related structures in the discovery of new therapeutic agents (Bodige et al., 2020).
Material Science Applications
The utility of triazine derivatives extends beyond medicinal chemistry into material science. For instance, Veranitisagul et al. (2011) explored the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition, demonstrating the potential of triazine-related compounds in the synthesis and modification of materials at the nanoscale. This research highlights the adaptability of these compounds in creating materials with specific desired properties (Veranitisagul et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-4-3-5-9(6-8)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQXUVQYIRSNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.